molecular formula C14H23NO6 B10759977 5-[1-(Acetylamino)-3-methylbutyl]-2,5-anhydro-3,4-dideoxy-4-(methoxycarbonyl)pentonic acid

5-[1-(Acetylamino)-3-methylbutyl]-2,5-anhydro-3,4-dideoxy-4-(methoxycarbonyl)pentonic acid

Cat. No.: B10759977
M. Wt: 301.34 g/mol
InChI Key: MUJPWSPVNZGJOW-WRWGMCAJSA-N
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Description

5-[1-(Acetylamino)-3-Methylbutyl]-2,5-Anhydro-3,4-Dideoxy-4-(Methoxycarbonyl)Pentonic Acid: . These compounds are characterized by having an amino group attached to the gamma carbon atom. This particular compound has a molecular formula of C14H23NO6 and a molecular weight of 301.3355 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[1-(Acetylamino)-3-Methylbutyl]-2,5-Anhydro-3,4-Dideoxy-4-(Methoxycarbonyl)Pentonic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-[1-(Acetylamino)-3-Methylbutyl]-2,5-Anhydro-3,4-Dideoxy-4-(Methoxycarbonyl)Pentonic Acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(Acetylamino)-3-Methylbutyl]-2,5-Anhydro-3,4-Dideoxy-4-(Methoxycarbonyl)Pentonic Acid involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit neuraminidase, an enzyme found in the influenza virus, thereby preventing the virus from spreading . The exact pathways and molecular targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Gamma Amino Acids and Derivatives: Compounds with similar structures and functional groups.

    Dicarboxylic Acids and Derivatives: Compounds with two carboxylic acid groups.

    Tetrahydrofurans: Compounds with a tetrahydrofuran ring structure.

Uniqueness

5-[1-(Acetylamino)-3-Methylbutyl]-2,5-Anhydro-3,4-Dideoxy-4-(Methoxycarbonyl)Pentonic Acid is unique due to its specific combination of functional groups and its potential biological activity. Its ability to inhibit neuraminidase sets it apart from other similar compounds .

Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

(2R,4R,5R)-5-[(1S)-1-acetamido-3-methylbutyl]-4-methoxycarbonyloxolane-2-carboxylic acid

InChI

InChI=1S/C14H23NO6/c1-7(2)5-10(15-8(3)16)12-9(14(19)20-4)6-11(21-12)13(17)18/h7,9-12H,5-6H2,1-4H3,(H,15,16)(H,17,18)/t9-,10+,11-,12-/m1/s1

InChI Key

MUJPWSPVNZGJOW-WRWGMCAJSA-N

Isomeric SMILES

CC(C)C[C@@H]([C@H]1[C@@H](C[C@@H](O1)C(=O)O)C(=O)OC)NC(=O)C

Canonical SMILES

CC(C)CC(C1C(CC(O1)C(=O)O)C(=O)OC)NC(=O)C

Origin of Product

United States

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